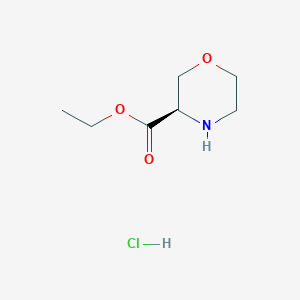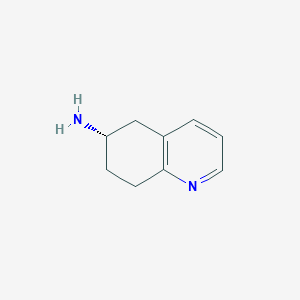
1-adamantyl(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantyl(methyl)silane is an organosilicon compound characterized by the presence of an adamantyl group attached to a silicon atom, which is further bonded to a methyl group The adamantyl group, derived from adamantane, is a highly stable, diamond-like structure that imparts unique properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Adamantyl(methyl)silane can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl chloride with methylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Adamantyl(methyl)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Various silane derivatives.
Substitution: Functionalized adamantyl silanes.
Wissenschaftliche Forschungsanwendungen
1-Adamantyl(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a drug delivery agent due to the stability and lipophilicity of the adamantyl group.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-adamantyl(methyl)silane involves its interaction with molecular targets through the adamantyl group. The unique structure of the adamantyl group allows for strong hydrophobic interactions, which can enhance the compound’s binding affinity to biological targets. Additionally, the silicon atom can participate in various chemical transformations, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
1-Adamantyl(methyl)silane can be compared with other similar compounds, such as:
1-Adamantyl(trimethyl)silane: Differing by the presence of three methyl groups attached to the silicon atom.
1-Adamantyl(phenyl)silane: Featuring a phenyl group instead of a methyl group.
1-Adamantyl(dimethyl)silane: Containing two methyl groups attached to the silicon atom.
Uniqueness: this compound is unique due to the specific combination of the adamantyl and methyl groups, which imparts distinct chemical and physical properties. This combination allows for a balance of stability, reactivity, and hydrophobicity, making it suitable for a variety of applications.
Eigenschaften
Molekularformel |
C11H20Si |
|---|---|
Molekulargewicht |
180.36 g/mol |
IUPAC-Name |
1-adamantyl(methyl)silane |
InChI |
InChI=1S/C11H20Si/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7,12H2,1H3 |
InChI-Schlüssel |
AESDPSCOOXPMHW-UHFFFAOYSA-N |
Kanonische SMILES |
C[SiH2]C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)



![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)


![Pyrazolo[1,5-a]pyridine-3,5-diamine](/img/structure/B11924214.png)



![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
